3-(Boc-amino)-4-fluoropiperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

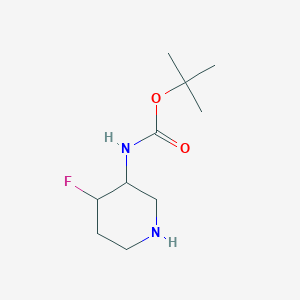

3-(Boc-amino)-4-fluoropiperidine is a chemical compound that features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protected amino group at the 3-position and a fluorine atom at the 4-position. The Boc group is commonly used in organic synthesis to protect amino groups during chemical reactions, preventing unwanted side reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Boc-amino)-4-fluoropiperidine typically involves the protection of the amino group with a Boc group. One common method involves reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N) and a catalyst like 4-dimethylaminopyridine (DMAP) in a solvent such as dichloromethane (DCM) at room temperature . The reaction proceeds through nucleophilic addition-elimination, forming the Boc-protected amine.

Industrial Production Methods

Industrial production of Boc-protected amines, including this compound, often employs similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

3-(Boc-amino)-4-fluoropiperidine undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl)

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom.

Deprotection: TFA or HCl in a suitable solvent like DCM or methanol can be used to remove the Boc group.

Major Products Formed

Substitution: Products depend on the nucleophile used.

Deprotection: The primary amine is regenerated upon removal of the Boc group.

Applications De Recherche Scientifique

Pharmaceutical Applications

3-(Boc-amino)-4-fluoropiperidine serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its applications include:

- Dipeptidyl Peptidase IV (DPP-IV) Inhibitors : This compound is utilized in the synthesis of DPP-IV inhibitors, which are crucial for managing type 2 diabetes. Notable examples include alagliptin and its derivatives, which help regulate blood sugar levels by inhibiting the enzyme responsible for breaking down incretin hormones .

- Muscarinic Receptor Antagonists : It is also involved in synthesizing compounds that act as antagonists for muscarinic M3 receptors. These compounds have potential therapeutic applications in treating respiratory diseases such as chronic obstructive pulmonary disease (COPD), asthma, and gastrointestinal disorders .

Synthesis and Methodology

The synthesis of this compound involves several methods that highlight its versatility as a building block in organic chemistry:

- Catalytic Hydrogenation : A method to synthesize 4-Boc-aminopiperidine involves catalytic hydrogenation of imines derived from N-benzyl-4-piperidone and tert-butyl carbamate. This process simplifies the production route and enhances yield efficiency, making it suitable for industrial applications .

- Fluorination Techniques : The incorporation of fluorine into piperidine derivatives is essential for enhancing biological activity. Recent advancements have focused on asymmetric hydrogenation and enzymatic methods to produce fluorinated piperidines with high selectivity and yield .

Case Studies and Research Findings

Several studies have documented the efficacy and application of this compound in drug development:

- Inhibitors of Protein Kinase B (PKB) : Research has shown that derivatives of this compound can act as potent inhibitors of PKB, which is implicated in various cancers. These inhibitors have demonstrated significant selectivity and efficacy in preclinical models, highlighting the compound's potential in oncology .

- Synthesis of Advanced Therapeutics : The compound has been successfully used to synthesize advanced therapeutics targeting various biological pathways, including those involved in cancer progression and metabolic regulation. For instance, modifications to its structure have led to improved oral bioavailability and reduced clearance rates in vivo, making it a valuable candidate for further development .

Summary Table of Applications

| Application Area | Specific Uses | Key Compounds |

|---|---|---|

| Diabetes Management | DPP-IV inhibitors | Alagliptin |

| Respiratory Diseases | Muscarinic M3 receptor antagonists | Various piperidine derivatives |

| Cancer Therapy | PKB inhibitors | Fluorinated piperidine analogs |

| Organic Synthesis | Building block for various pharmaceuticals | Dipeptides |

Mécanisme D'action

The mechanism of action of 3-(Boc-amino)-4-fluoropiperidine primarily involves its role as a protected amine. The Boc group stabilizes the amino group, preventing it from participating in unwanted reactions. Upon deprotection, the free amine can interact with various molecular targets, such as enzymes or receptors, depending on the context of its use .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-(Boc-amino)-4-chloropiperidine

- 3-(Boc-amino)-4-bromopiperidine

- 3-(Boc-amino)-4-iodopiperidine

Uniqueness

3-(Boc-amino)-4-fluoropiperidine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to other halogen-substituted analogs. Fluorine’s high electronegativity and small size can influence the compound’s reactivity and interactions with biological targets .

Activité Biologique

3-(Boc-amino)-4-fluoropiperidine is a synthetic compound characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the amino group and a fluorine atom at the 4-position of the piperidine ring. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and drug development.

Chemical Structure and Properties

- Molecular Formula : C10H16FN2O2

- Molecular Weight : 202.25 g/mol

- CAS Number : 1240379-70-7

The structural formula can be represented as follows:

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The presence of the Boc group enhances the compound's stability and solubility, facilitating better interaction with biological systems.

- Enzyme Inhibition : Studies have indicated that this compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and metabolic disorders.

- Receptor Modulation : The fluorine atom may enhance binding affinity to certain receptors, influencing signaling pathways related to neuropharmacology.

Case Studies

- Anticancer Activity : A study published in Pharmaceuticals explored the anticancer effects of various piperidine derivatives, including this compound. It was found to exhibit significant cytotoxicity against several cancer cell lines, suggesting its potential as a lead compound for anticancer drug development .

- Neuropharmacological Effects : Research has shown that derivatives of piperidine can modulate neurotransmitter systems, particularly dopamine and serotonin pathways. The incorporation of the Boc group in this compound may enhance its ability to cross the blood-brain barrier, making it a candidate for treating neurological disorders .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 3-Aminopiperidin-2-one | Lacks Boc group; simple amine | Moderate enzyme inhibition |

| 3-Amino-3-azabicyclo[3.3.0]octane | More complex bicyclic structure | Stronger receptor modulation |

| This compound | Contains Boc and fluorine | Enhanced anticancer and neuropharmacological effects |

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

- Antiviral Properties : Investigations have suggested that this compound may possess antiviral capabilities, particularly against influenza viruses, by modulating immune responses .

- Synergistic Effects : When combined with other therapeutic agents, this compound has shown potential for synergistic effects, enhancing overall efficacy in treating complex diseases .

Propriétés

IUPAC Name |

tert-butyl N-(4-fluoropiperidin-3-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-8-6-12-5-4-7(8)11/h7-8,12H,4-6H2,1-3H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHKRFWRGEVHCAT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CNCCC1F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.